N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an oxazole ring
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to inhibit the growth of microorganisms by various mechanisms . For instance, some benzothiazole derivatives have been found to induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit the production of folic acid, thereby preventing the growth of microorganisms .
Pharmacokinetics
The admet calculation showed favorable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been known to exhibit various biological activities such as anti-tubercular, anti-inflammatory, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl compound using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of hydroxybenzotriazole.
Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate product with a suitable reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and anticancer properties.
Materials Science: The compound’s luminescent properties make it useful in the development of organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: This compound shares a similar benzothiazole and hydroxyphenyl structure but differs in the alkyl chain length.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Another similar compound with a different substitution pattern on the hydroxyphenyl group.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-10-8-15(24-21-10)17(23)19-11-6-7-12(14(22)9-11)18-20-13-4-2-3-5-16(13)25-18/h2-9,22H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCBLRVTSUVEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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